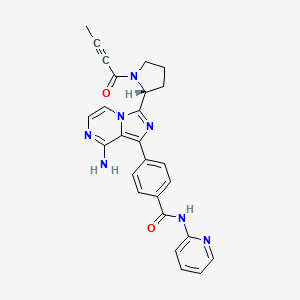

(R)-Acalabrutinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDENQIQQYWYTPO-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CCC[C@@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1952316-43-6 | |

| Record name | Acalabrutinib, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1952316436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acalabrutinib, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J82PAQ862 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Acalabrutinib's Mechanism of Action on Bruton's Tyrosine Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (R)-Acalabrutinib, a second-generation inhibitor of Bruton's tyrosine kinase (BTK). Acalabrutinib (B560132) is a potent and highly selective covalent inhibitor that has demonstrated significant clinical efficacy in the treatment of B-cell malignancies. This document details its molecular interactions with BTK, its impact on downstream signaling pathways, and the key experimental methodologies used to elucidate its mechanism.

Core Mechanism: Covalent Inhibition of BTK

This compound, also known as acalabrutinib, is an irreversible inhibitor of BTK. Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the BTK enzyme.[1][2] This targeted covalent inhibition leads to the sustained inactivation of BTK's kinase activity.

The key molecular interaction involves the reactive butynamide group of acalabrutinib and the thiol group of cysteine 481 (Cys481) in the BTK active site.[3][4] This reaction results in a stable, irreversible bond that effectively blocks the binding of ATP, thereby preventing the autophosphorylation and activation of BTK.[2][5] The irreversible nature of this binding means that the restoration of BTK activity is dependent on the de novo synthesis of the BTK protein.[5][6]

Caption: Covalent binding of this compound to Cys481 of BTK.

Inhibition of the B-Cell Receptor (BCR) Signaling Pathway

BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, survival, trafficking, and adhesion of both normal and malignant B-cells.[1][7] Hyperactivation of the BCR pathway is a hallmark of many B-cell cancers.

By irreversibly inhibiting BTK, acalabrutinib effectively disrupts the BCR signaling cascade.[1] This disruption prevents the activation of downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2) and extracellular signal-regulated kinase (ERK). The inhibition of these pathways ultimately leads to decreased B-cell proliferation and survival, and in malignant B-cells, it can induce apoptosis (programmed cell death).[1][8]

Caption: Acalabrutinib's inhibition of the BCR signaling pathway.

Quantitative Data

Potency and Selectivity

Acalabrutinib is a highly potent inhibitor of BTK with a reported IC50 of 5.1 nM in biochemical assays. A key characteristic of acalabrutinib is its high selectivity for BTK compared to other kinases, including those in the TEC and EGFR families.[9] This selectivity is attributed to the reduced intrinsic reactivity of its butynamide group, which limits off-target covalent binding.[3] This contrasts with the first-generation BTK inhibitor, ibrutinib (B1684441), which inhibits a broader range of kinases.[2][10]

| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Reference |

| BTK | 5.1 | 1.5 | [2] |

| BMX | <100 | <10 | [2] |

| ERBB4 | <100 | <10 | [2] |

| TEC | <100 | <10 | [2] |

| ITK | >1000 | <10 | [10] |

| EGFR | >1000 | <10 | [10] |

Pharmacokinetics and Target Occupancy

Acalabrutinib is rapidly absorbed and eliminated, with a median time to peak plasma concentration (Tmax) of approximately 0.75 hours and a terminal elimination half-life of about 0.9 hours.[11] Its active metabolite, ACP-5862, has a longer half-life of around 6.9 hours.[11]

Due to its covalent mechanism, the duration of BTK inhibition is not solely dependent on plasma concentration but on the rate of new BTK protein synthesis.[5] Clinical studies have demonstrated that acalabrutinib achieves high and sustained BTK occupancy in peripheral blood mononuclear cells (PBMCs).[3][12]

| Dosing Regimen | Trough BTK Occupancy (Median) | Peak BTK Occupancy (Median) | Reference |

| 100 mg twice daily | 95.3% - 97% | >96% - 99% | [5][12] |

| 200 mg once daily | 87.6% - 92% | >96% - 99% | [3][5] |

Key Experimental Protocols

BTK Target Occupancy ELISA

This assay quantifies the percentage of BTK enzyme that is bound by acalabrutinib in patient samples.

-

Principle: An ELISA-based method is used to measure the amount of free (unbound) BTK in cell lysates.

-

Methodology:

-

96-well plates are coated with an anti-BTK antibody.

-

Peripheral blood mononuclear cell (PBMC) lysates are added to the wells.

-

A biotinylated probe that binds to the active site of free BTK is added.

-

Streptavidin-HRP and a chemiluminescent substrate are used for detection.

-

The signal is inversely proportional to the amount of BTK occupied by acalabrutinib.

-

A parallel incubation with an excess of acalabrutinib is used to determine the background signal (100% occupancy).[1][5]

-

-

Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from the patient sample to the signals from the pre-dose (0% occupancy) and the in-vitro saturated (100% occupancy) samples.

Caption: Workflow for an ELISA-based BTK occupancy assay.

Western Blotting for Downstream Signaling

This technique is used to assess the phosphorylation status of proteins downstream of BTK in the BCR signaling pathway.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of target proteins (e.g., pBTK, pPLCγ2, pERK).

-

Methodology:

-

Prepare protein lysates from treated and untreated cells.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated protein of interest.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.[8][13]

-

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and compared between treated and control samples to determine the effect of acalabrutinib on signaling.

Flow Cytometry for B-Cell Activation Markers

This method is used to measure the expression of cell surface markers of B-cell activation, such as CD69.

-

Principle: Following stimulation of the BCR, activated B-cells upregulate the expression of surface markers like CD69. Flow cytometry uses fluorescently labeled antibodies to quantify the percentage of cells expressing these markers.

-

Methodology:

-

Isolate PBMCs from blood samples.

-

Pre-incubate cells with acalabrutinib or a vehicle control.

-

Stimulate B-cells with an anti-IgM antibody to cross-link the BCR.

-

Stain the cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD19) and an activation marker (e.g., CD69).

-

-

Data Analysis: The percentage of CD19+ B-cells that are also CD69+ is determined for both acalabrutinib-treated and control samples to assess the inhibitory effect of the drug on BCR-mediated activation.

Conclusion

This compound is a highly selective and potent second-generation BTK inhibitor. Its mechanism of action is characterized by the irreversible covalent binding to Cys481 in the BTK active site, leading to sustained inhibition of the B-cell receptor signaling pathway. This targeted approach results in high efficacy in B-cell malignancies with a favorable safety profile due to minimal off-target effects. The experimental protocols outlined in this guide are fundamental to the ongoing research and development of BTK inhibitors and provide a framework for the continued investigation of their therapeutic potential.

References

- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. CD69 gene is differentially regulated in T and B cells by evolutionarily conserved promoter-distal elements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. ptglab.com [ptglab.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Acalabrutinib in treatment-naive chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. medrxiv.org [medrxiv.org]

- 15. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (R)-Acalabrutinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Acalabrutinib, marketed as Calquence®, is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1] It represents a significant advancement in the treatment of B-cell malignancies, offering improved tolerability compared to the first-in-class BTK inhibitor, ibrutinib (B1684441).[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, tailored for professionals in the field of drug development and research.

Discovery and Rationale

The development of this compound was driven by the need to improve upon the therapeutic window of ibrutinib. While effective, ibrutinib is associated with off-target effects, leading to adverse events such as bleeding, atrial fibrillation, and diarrhea.[2] These off-target activities are primarily attributed to its inhibition of other kinases, including EGFR, ITK, and TEC.[2][3]

The discovery of this compound focused on designing a more selective BTK inhibitor to minimize these off-target effects.[1] Through structure-activity relationship (SAR) studies, researchers at Acerta Pharma developed a molecule with a distinct chemical scaffold that maintains potent, irreversible inhibition of BTK while demonstrating significantly less activity against other kinases.[4][5]

Mechanism of Action

This compound is a covalent inhibitor of BTK. It selectively forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK.[1][6] This irreversible binding leads to the inhibition of BTK enzymatic activity, which is a crucial component of the B-cell receptor (BCR) signaling pathway.[6][7] By blocking this pathway, this compound inhibits B-cell proliferation, trafficking, chemotaxis, and adhesion, ultimately leading to apoptosis of malignant B-cells.[6]

Quantitative Data

Kinase Selectivity Profile

This compound exhibits a highly selective kinase inhibition profile. The following table summarizes its potency against BTK and its reduced activity against other kinases compared to ibrutinib.

| Kinase Target | This compound IC50 (nM) | Ibrutinib IC50 (nM) |

| BTK | 3 [8] | <10 [2] |

| EGFR | >1000[3] | 0.07 µM (cellular assay)[9] |

| ITK | >1000[3] | <10[2] |

| TEC | 9.7[10] | <10[2] |

| LCK | No IC50 reached at relevant concentrations[2] | <0.2 µM (cellular assay)[2] |

| SRC | No IC50 reached at relevant concentrations[2] | <0.2 µM (cellular assay)[2] |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.

| Parameter | Value |

| Tmax (median) | 0.75 hours |

| Half-life (t1/2) | 0.9 hours (parent drug), 6.9 hours (active metabolite, ACP-5862) |

| Bioavailability | 25% |

| Protein Binding | 97.5% |

| Metabolism | Primarily by CYP3A enzymes |

| Excretion | 84% in feces, 12% in urine |

Data sourced from DrugBank Online and PubChem.

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound are proprietary. However, the following outlines the general methodologies employed based on publicly available information.

Kinase Inhibition Assays

The potency and selectivity of this compound were determined using various in vitro kinase assays. These assays typically involve the following steps:

-

Reagents : Recombinant human kinase enzymes (e.g., BTK, EGFR, ITK), a suitable substrate (e.g., a peptide or protein that is a known substrate for the kinase), ATP, and the test compound (this compound or other inhibitors).

-

Assay Principle : The assay measures the ability of the test compound to inhibit the phosphorylation of the substrate by the kinase. This can be quantified using various detection methods, such as:

-

Radiometric Assays : Using radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP), the transfer of the radioactive phosphate (B84403) group to the substrate is measured.[11]

-

Luminescent Assays : Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[12]

-

Fluorescence Resonance Energy Transfer (FRET) : Assays like LanthaScreen™ use a europium-labeled antibody that binds to the kinase and a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase's ATP site. Inhibition is measured by a decrease in the FRET signal.[13]

-

-

Procedure :

-

The kinase enzyme is incubated with varying concentrations of the test compound.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).[11]

-

The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is measured.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cellular Assays

Cell-based assays were used to evaluate the activity of this compound in a more physiologically relevant context.

-

Cell Lines : Primary chronic lymphocytic leukemia (CLL) cells from patients or B-cell lymphoma cell lines.[2]

-

Assay Principle : These assays measure the effect of the inhibitor on downstream signaling events following B-cell receptor activation or on cell viability.

-

Example: B-cell Activation Assay :

-

Human peripheral blood mononuclear cells (PBMCs) or whole blood are treated with different concentrations of this compound.[8]

-

B-cell activation is stimulated using an anti-IgM antibody.

-

The expression of activation markers, such as CD69, on the surface of B-cells is measured by flow cytometry.

-

The EC50 value, the concentration of the inhibitor that causes a 50% reduction in B-cell activation, is determined.[8]

-

-

Example: Apoptosis Assay :

-

Malignant B-cells are cultured in the presence of varying concentrations of this compound.

-

After a set incubation period, the percentage of apoptotic cells is determined using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Signaling and Synthesis Pathways

BTK Signaling Pathway and the Role of this compound

The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention by this compound.

Caption: BTK Signaling Pathway and Inhibition by this compound.

Synthesis Pathway of this compound

Several synthetic routes for this compound have been reported, primarily in the patent literature. The following diagram illustrates a common synthetic strategy.

Caption: A representative synthetic pathway for this compound.

A key intermediate in the synthesis is (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide.[14][15] The final step involves the coupling of this intermediate with 2-butynoic acid.[16][17] Various coupling reagents can be used for this amide bond formation, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).[16][17]

Conclusion

This compound is a testament to the power of rational drug design in improving therapeutic outcomes. Its high selectivity for BTK translates into a more favorable safety profile compared to its predecessor, ibrutinib, without compromising efficacy. The synthesis of this compound involves a multi-step process culminating in the crucial amide bond formation. This technical guide provides a foundational understanding of the discovery and synthesis of this important therapeutic agent for professionals dedicated to advancing cancer treatment.

References

- 1. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating Acalabrutinib In The Treatment Of Mantle Cell Lymphoma: Design, Development, And Place In Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ashpublications.org [ashpublications.org]

- 10. ashpublications.org [ashpublications.org]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. apicule.com [apicule.com]

- 15. (S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide | C22H21N7O | CID 71226368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. US10800787B2 - Process for the preparation of acalabrutinib - Google Patents [patents.google.com]

- 17. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Covalent Binding of (R)-Acalabrutinib to Cys481

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent interaction between (R)-Acalabrutinib and its target, Bruton's tyrosine kinase (BTK). Acalabrutinib (B560132) is a highly selective, second-generation BTK inhibitor approved for the treatment of various B-cell malignancies.[1] Its efficacy is rooted in its specific and irreversible binding to Cysteine 481 (Cys481) within the ATP-binding pocket of BTK, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway.[2][3] This document details the mechanism of action, experimental protocols for characterization, quantitative binding data, and the critical signaling pathways involved.

Mechanism of Covalent Inactivation

This compound, also known as ACP-196, is a potent inhibitor of BTK.[4] It features a reactive butynamide group that forms a covalent bond with the thiol group of the Cys481 residue in the BTK active site.[5][6][7] This targeted covalent interaction leads to the irreversible inactivation of BTK, as the restoration of enzyme function requires the de novo synthesis of the BTK protein.[3][8] This mechanism of action provides a prolonged pharmacodynamic effect even with rapid plasma clearance of the drug.[6]

The selectivity of acalabrutinib is a key differentiator from the first-generation BTK inhibitor, ibrutinib (B1684441).[1][9] While both drugs target the same cysteine residue, acalabrutinib was rationally designed to be more potent and selective, minimizing off-target effects on other kinases such as ITK, EGFR, and TEC family kinases.[1][3] This enhanced selectivity is attributed to its unique molecular structure and is believed to contribute to its improved safety profile.[1]

BTK Signaling Pathway

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][10] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately activating transcription factors like NF-κB, which promote cell survival and proliferation.[10] In B-cell malignancies, this pathway is often constitutively active. By covalently inhibiting BTK, acalabrutinib effectively blocks these downstream signals, leading to apoptosis and inhibition of proliferation in malignant B-cells.[2]

Quantitative Data

The interaction of acalabrutinib with BTK has been extensively quantified through various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Potency and Kinase Selectivity

| Parameter | Acalabrutinib | Ibrutinib | Reference |

| BTK IC₅₀ (nM) | 3 - 5.1 | 0.5 - 1.5 | [3],[11] |

| k_inact/K_I (M⁻¹s⁻¹) | ~30,000 | ~328,000 | [12],[13] |

| Selectivity (BTK vs. other kinases) | Higher | Lower | [3],[14] |

| EGFR Inhibition | No | Yes | [3] |

| ITK Inhibition | No | Yes | [3] |

| TEC Inhibition | Minimal | Yes | [3] |

Table 2: Target Occupancy in Peripheral Blood Mononuclear Cells (PBMCs)

| Dosing Regimen | Peak Occupancy (4h post-dose) | Trough Occupancy | Reference |

| 100 mg twice daily (BID) | >99% | ~97% | [10],[15] |

| 200 mg once daily (QD) | >99% | ~92% | [15] |

| Single 100 mg dose (Healthy Volunteers) | ~99% (at 3h and 12h) | ~90% (at 24h) | [5],[6] |

Table 3: Pharmacokinetics of Acalabrutinib and its Active Metabolite (ACP-5862)

| Parameter | Acalabrutinib | ACP-5862 | Reference |

| Tmax (hours) | ~0.5 | ~0.75 | [10] |

| Terminal elimination half-life (t₁/₂) (hours) | ~1.4 | ~6.4 | [10] |

| Apparent oral clearance (CL/F) (L/hr) | ~71 | ~13 | [10] |

Experimental Protocols

Characterizing the covalent binding of acalabrutinib to BTK involves a multi-faceted approach, combining biochemical, cellular, and structural biology techniques.

Biochemical Assays for Potency and Selectivity

1. Kinase Inhibition Assays (e.g., IMAP, LanthaScreen)

-

Objective: To determine the in vitro potency (IC₅₀) of acalabrutinib against BTK and other kinases.

-

Methodology:

-

Recombinant BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

-

Serial dilutions of acalabrutinib are added to the reaction.

-

The kinase reaction is allowed to proceed for a defined period.

-

The extent of substrate phosphorylation is measured by detecting the fluorescence signal.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

-

For covalent inhibitors: Time-dependent inhibition assays are performed to determine the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration that gives half the maximal rate).

2. Kinome Scanning

-

Objective: To assess the selectivity of acalabrutinib across a broad panel of kinases.

-

Methodology:

-

Acalabrutinib is tested at a fixed concentration (e.g., 1 µM) against a large number of purified kinases.

-

The percentage of inhibition for each kinase is determined.

-

This provides a comprehensive profile of the inhibitor's selectivity.

-

Cellular Assays for Target Engagement and Functional Effects

1. BTK Target Occupancy Assay

-

Objective: To measure the percentage of BTK enzyme that is covalently bound by acalabrutinib in cells.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from treated subjects.

-

Cell lysates are prepared.

-

The total amount of BTK is captured using an anti-BTK antibody coated on an ELISA plate.

-

A biotin-tagged acalabrutinib analog probe, which can only bind to unoccupied BTK, is added.

-

The amount of bound probe is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

-

The percentage of occupancy is calculated by comparing the amount of free BTK to the total BTK.[16]

-

2. B-Cell Activation Assay (CD69 Expression)

-

Objective: To assess the functional consequence of BTK inhibition by measuring the inhibition of B-cell activation.

-

Methodology:

-

PBMCs are isolated and incubated with acalabrutinib.

-

The B-cells are then stimulated with an anti-IgM antibody to activate the BCR pathway.

-

After incubation, the cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the activation marker CD69.

-

The percentage of CD19+CD69+ cells is quantified by flow cytometry.

-

A reduction in CD69 expression indicates inhibition of B-cell activation.[2]

-

Structural and Biophysical Characterization

1. X-ray Crystallography

-

Objective: To determine the three-dimensional structure of acalabrutinib in complex with the BTK kinase domain to visualize the covalent bond and binding interactions.

-

Methodology:

-

Protein Expression and Purification: The BTK kinase domain is expressed, often in insect or bacterial cells, and purified to high homogeneity.

-

Crystallization: The purified BTK kinase domain is incubated with acalabrutinib to allow for covalent bond formation, and then crystallization conditions are screened to obtain protein crystals.

-

Data Collection and Structure Determination: The crystals are exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the protein-inhibitor complex. The crystal structure of the BTK kinase domain in complex with acalabrutinib has been solved and is available in the Protein Data Bank (PDB ID: 8FD9).

-

2. Mass Spectrometry

-

Objective: To confirm the covalent modification of BTK by acalabrutinib and identify the site of modification.

-

Methodology:

-

Intact Protein Analysis (Top-Down): The mass of the intact BTK protein is measured before and after incubation with acalabrutinib. An increase in mass corresponding to the molecular weight of acalabrutinib confirms covalent binding.

-

Peptide Mapping (Bottom-Up): The BTK-acalabrutinib complex is digested with a protease (e.g., trypsin). The resulting peptides are analyzed by LC-MS/MS. The peptide containing Cys481 will show a mass shift corresponding to the adducted acalabrutinib, confirming the precise site of covalent modification.

-

Conclusion

The covalent binding of this compound to Cys481 in the active site of BTK is a well-characterized interaction that forms the basis of its therapeutic efficacy in B-cell malignancies. Its high selectivity and potent, irreversible inhibition of BTK lead to a durable suppression of the BCR signaling pathway. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy. This in-depth understanding of the molecular interactions and their functional consequences is crucial for the continued development and optimization of covalent inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states | eLife [elifesciences.org]

- 5. benchchem.com [benchchem.com]

- 6. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration‐QT Analysis of the Novel BTK Inhibitor Evobrutinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enzymlogic.com [enzymlogic.com]

- 14. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP-5862, in patients with B-cell malignancies and in healthy subjects using a population pharmacokinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Acalabrutinib's Target Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of (R)-Acalabrutinib (Calquence®), a second-generation inhibitor of Bruton's tyrosine kinase (BTK). Acalabrutinib (B560132) covalently binds to the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK, leading to its irreversible inhibition.[1][2] Its design as a highly selective inhibitor aims to minimize off-target activities, potentially improving its safety and tolerability profile compared to first-generation BTK inhibitors like ibrutinib (B1684441).[1][3] This document details the quantitative measures of its selectivity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Quantitative Selectivity Profile

Acalabrutinib's selectivity is a key attribute, characterized by its high potency against its intended target, BTK, and significantly lower activity against a wide array of other kinases. This selectivity profile has been established through various in vitro assays, including enzymatic assays and broad kinase panel screenings.

Table 1: In Vitro Inhibitory Activity (IC50) of Acalabrutinib Against BTK and Other Kinases

The following table summarizes the half-maximal inhibitory concentrations (IC50) of acalabrutinib against BTK and a selection of other kinases. A lower IC50 value indicates greater potency.

| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Reference |

| BTK | 3 - 5.1 | 1.5 | [4][5] |

| BMX | 46 | <10 | [5] |

| TEC | <100 | <10 | [5] |

| ITK | >1000 | <10 | [2] |

| EGFR | >1000 | <10 | [2] |

| ERBB2 | >1000 | >1000 | [2] |

| ERBB4 | <100 | <10 | [5] |

| JAK3 | >1000 | <10 | [6] |

| LCK | >1000 | Not specified | [4] |

| SRC | >1000 | Not specified | [4] |

| BLK | >1000 | <10 | [4] |

| FGR | >1000 | <10 | [4] |

| FYN | >1000 | <10 | [4] |

| HCK | >1000 | <10 | [4] |

| LYN | >1000 | <10 | [4] |

| YES1 | >1000 | <10 | [4] |

Note: IC50 values can vary between different studies and assay conditions.

Table 2: KINOMEscan® Binding Affinity (Kd) of Acalabrutinib

The KINOMEscan® platform is a competition binding assay that quantitatively measures the binding affinity (Kd) of a compound to a large panel of kinases. A lower Kd value indicates a stronger binding affinity. While a comprehensive list of Kd values for acalabrutinib is proprietary, published data indicates high affinity for BTK with minimal binding to most other kinases at a concentration of 1 µM.[5][7]

| Kinase | Acalabrutinib Kd (nM) | Reference |

| BTK | 2.6 - 21 | [8] |

Key Signaling Pathway: B-Cell Receptor (BCR) Signaling

Acalabrutinib exerts its therapeutic effect primarily by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[1] BTK is a critical enzyme in this pathway.[1]

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental Protocols

The characterization of acalabrutinib's selectivity profile relies on a suite of specialized biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 value of an inhibitor against a purified kinase.

Caption: A generalized workflow for an in vitro kinase inhibition assay to determine IC50 values.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

-

Dilute the purified target kinase and its specific substrate in the kinase buffer to the desired concentrations.

-

Prepare a serial dilution of acalabrutinib in DMSO, then dilute further in kinase buffer.

-

Prepare ATP solution. For radiometric assays, this includes [γ-³²P]-ATP.[9]

-

-

Reaction Setup:

-

In a 96-well or 384-well plate, add the kinase, substrate, and kinase buffer.

-

Add the serially diluted acalabrutinib or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).

-

-

Kinase Reaction:

-

Initiate the reaction by adding the ATP solution to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Radiometric: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash away unincorporated [γ-³²P]-ATP. Measure the incorporated radioactivity using a scintillation counter.[9]

-

Luminescence-based: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is directly proportional to kinase activity.

-

Fluorescence-based (e.g., TR-FRET): Use a europium-labeled anti-tag antibody to bind the kinase and a fluorescently labeled tracer that competes with the inhibitor for the ATP binding site.[10]

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each acalabrutinib concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the acalabrutinib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular BTK Phosphorylation Assay (Western Blot)

This protocol details the steps to assess the effect of acalabrutinib on the phosphorylation of BTK and its downstream targets in a cellular context.

Caption: Workflow for Western blot analysis of BTK phosphorylation in response to acalabrutinib treatment.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant B-cell line (e.g., a chronic lymphocytic leukemia cell line) in appropriate media.

-

Treat the cells with varying concentrations of acalabrutinib or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).

-

-

Cell Stimulation and Lysis:

-

Stimulate the B-cell receptor pathway by adding an agonist such as anti-IgM antibody for a short period (e.g., 10 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[11]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., at Tyr223) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phospho-BTK band to the total BTK band for each sample to determine the relative level of BTK phosphorylation.

-

Proteomic Analysis of Acalabrutinib-Treated Cells (General Protocol)

This protocol outlines a general workflow for identifying and quantifying changes in the proteome of leukemia cells following treatment with acalabrutinib, often using mass spectrometry.

Methodology:

-

Sample Preparation:

-

Culture leukemia cells and treat them with acalabrutinib or a vehicle control for a defined period.

-

Harvest the cells and lyse them in a buffer suitable for mass spectrometry (e.g., containing urea (B33335) and detergents).[14]

-

-

Protein Digestion:

-

Quantify the protein concentration in the lysates.

-

Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using an enzyme such as trypsin.[14]

-

-

Peptide Labeling (for quantitative proteomics, e.g., iTRAQ or TMT):

-

Label the peptides from each condition (e.g., control and acalabrutinib-treated) with different isobaric tags.

-

Combine the labeled peptide samples.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the eluted peptides using a high-resolution mass spectrometer. The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the masses of the fragments (MS2 scan).[14]

-

-

Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest) to identify the peptides and the proteins they originated from by matching the experimental MS/MS spectra to a protein sequence database.

-

For quantitative proteomics, the relative abundance of each protein in the different samples is determined by comparing the intensities of the reporter ions from the isobaric tags.

-

Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon acalabrutinib treatment.

-

Use bioinformatics tools to perform pathway analysis and identify the biological processes affected by the observed proteomic changes.

-

Summary of Selectivity and Rationale

This compound is a highly selective, second-generation BTK inhibitor. Its selectivity is attributed to its chemical structure, which allows for potent and irreversible binding to Cys481 in BTK while minimizing interactions with other kinases, particularly those in the TEC and EGFR families that are common off-targets for ibrutinib.[2][4] This improved selectivity profile is hypothesized to contribute to a lower incidence of certain adverse events, such as bleeding and atrial fibrillation, which have been associated with the off-target activities of less selective BTK inhibitors.[3] The in-depth characterization of its target engagement and downstream effects through the experimental approaches detailed in this guide provides a strong rationale for its clinical use in B-cell malignancies.

References

- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]

- 8. rcsb.org [rcsb.org]

- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to the Comparative Off-Target Kinase Activity of (R)-Acalabrutinib and Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the off-target kinase activity of the Bruton's tyrosine kinase (BTK) inhibitors (R)-Acalabrutinib and ibrutinib (B1684441). Acalabrutinib (B560132), a second-generation inhibitor, was specifically designed to improve upon the selectivity of the first-in-class inhibitor, ibrutinib, thereby minimizing off-target effects and associated adverse events.[1][2] This document summarizes key quantitative data, outlines experimental protocols for assessing kinase selectivity, and visualizes relevant biological and experimental pathways.

Introduction: The Importance of Kinase Selectivity

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a validated therapeutic target for B-cell malignancies.[3] Ibrutinib, the first-generation BTK inhibitor, demonstrated significant efficacy but also exhibited off-target activity by inhibiting other kinases, such as those in the TEC and EGFR families.[2][4] This lack of specificity is linked to adverse effects including bleeding, diarrhea, rash, and atrial fibrillation.[1][4]

Acalabrutinib was developed to be a more selective BTK inhibitor, aiming to reduce these off-target toxicities while maintaining potent on-target efficacy.[1][3] Understanding the differences in the kinase inhibition profiles of these two drugs is crucial for predicting their clinical safety and for the rational design of future kinase inhibitors.

Comparative Kinase Inhibition Profiles

The selectivity of acalabrutinib and ibrutinib has been evaluated in various biochemical and cellular assays. While both drugs are potent inhibitors of BTK, ibrutinib inhibits a broader range of other kinases, particularly those with a homologous cysteine residue to Cys-481 in BTK, to which these drugs covalently bind.[3][5]

The following tables summarize the comparative inhibitory activity of acalabrutinib and ibrutinib against their primary target, BTK, and key off-target kinases. IC50 (half-maximal inhibitory concentration) values from biochemical assays and EC50 (half-maximal effective concentration) values from cellular assays are presented. Lower values indicate greater potency.

Table 1: Biochemical IC50 Values for On-Target and Key Off-Target Kinases

| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Key Function / Family | Potential Off-Target Effect |

| BTK | 1.5 - 5.0 | 3.0 - 5.1 | On-Target (BCR Signaling) | Therapeutic Efficacy |

| ITK | 1.9 - 10.7 | > 1000 | T-cell Signaling | Impaired T-cell function |

| TEC | 2.0 - 78 | 37 - 1000 | Platelet Signaling | Bleeding risk |

| EGFR | 5.0 - 9.7 | > 1000 | Growth Factor Signaling | Rash, diarrhea |

| ERBB2 (HER2) | 9.4 | > 1000 | Growth Factor Signaling | Cardiotoxicity |

| SRC | 20 | > 1000 | Multiple Signaling Pathways | Broad off-target effects |

| LCK | < 20 | > 1000 | T-cell Signaling | Impaired T-cell function |

| BLK | 1.2 | 3.0 | B-cell Signaling | Off-target effect |

| BMX | 0.8 | 1.1 | TEC Family Kinase | Off-target effect |

Note: IC50 values can vary between studies due to different assay conditions.[6] The data presented is a representative range from multiple sources.

Table 2: Cellular EC50 Values for Off-Target Inhibition

| Cellular Assay | Ibrutinib EC50 (µM) | Acalabrutinib EC50 (µM) | Pathway Measured |

| EGFR Phosphorylation (A431 cells) | 0.07 | > 10 | EGFR Pathway Activation |

| T-cell Activation (Jurkat T cells) | < 1.0 | > 10 | TCR Pathway (ITK/TXK) |

As the data illustrates, while both drugs potently inhibit BTK in the low nanomolar range, ibrutinib shows significant inhibition of several other kinases at similar concentrations.[5] In contrast, acalabrutinib demonstrates substantially higher IC50 and EC50 values for these off-target kinases, indicating a much wider therapeutic window and a more selective profile.[6][7] Specifically, ibrutinib's potent inhibition of TEC is linked to an increased bleeding risk, and its activity against EGFR is associated with rash and diarrhea.[4][8] Acalabrutinib's minimal activity against these kinases correlates with a lower incidence of these adverse events in clinical settings.[8][9][10]

Experimental Protocols for Kinase Selectivity Profiling

Determining the selectivity of a kinase inhibitor requires a multi-faceted approach, combining broad screening assays with more focused biochemical and cellular functional assays.

A widely used method for broad kinase profiling is the KINOMEscan™ platform, which is an active site-directed competition binding assay.[11] This method provides a quantitative measure of interactions between a test compound and a large panel of kinases (often over 450).

Methodology:

-

Assay Components: The assay consists of three main components: a DNA-tagged kinase, a ligand immobilized on a solid support (e.g., beads), and the test compound (e.g., ibrutinib or acalabrutinib).[11]

-

Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.

-

Quantification: Compounds that bind to the kinase prevent it from binding to the immobilized ligand. The amount of kinase remaining on the solid support is measured using quantitative PCR (qPCR) that detects the DNA tag.[11]

-

Data Output: The results can be reported as a percentage of control or used to calculate a dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase.[11] This ATP-independent method provides a measure of true thermodynamic binding affinity.[11]

References

- 1. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]

- 2. Real-world comparative effectiveness of acalabrutinib and ibrutinib in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]

- 7. ashpublications.org [ashpublications.org]

- 8. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajmc.com [ajmc.com]

- 10. Acalabrutinib vs. ibrutinib: How do they compare? [drugs.com]

- 11. chayon.co.kr [chayon.co.kr]

A Technical Guide to the Bioavailability and Metabolism of (R)-Acalabrutinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acalabrutinib (B560132) is a highly selective, second-generation, covalent inhibitor of Bruton's Tyrosine Kinase (BTK) approved for the treatment of various B-cell malignancies.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides an in-depth analysis of the bioavailability, distribution, metabolism, and excretion (ADME) of (R)-Acalabrutinib, hereafter referred to as acalabrutinib. It details the central role of CYP3A enzymes in its extensive metabolism, the significant contribution of its major active metabolite, ACP-5862, and the methodologies employed in its characterization. Quantitative data are presented in structured tables, and key pathways and experimental workflows are visualized to support drug development and research professionals.

Pharmacokinetics and Bioavailability

Acalabrutinib exhibits rapid absorption and elimination, a profile that, combined with its covalent binding mechanism, allows for sustained BTK occupancy with twice-daily dosing.[3][4]

Absorption

Following oral administration, acalabrutinib is rapidly absorbed, with a median time to peak plasma concentration (Tmax) of approximately 0.75 hours.[5] The geometric mean absolute bioavailability is 25%.[4][5][6] Acalabrutinib is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[7] Its absorption is pH-dependent, as it is a weak base; co-administration with proton-pump inhibitors (PPIs) can decrease its area under the curve (AUC) by 43%.[7][8] However, a newer tablet formulation was developed to mitigate this pH-dependent effect.[9] While food can decrease the maximum concentration (Cmax), the overall exposure (AUC) is not significantly affected, allowing for administration with or without food.[10]

Distribution

Acalabrutinib is well-distributed, with a mean steady-state volume of distribution of approximately 34 L.[5][6] It is highly bound to human plasma proteins, at approximately 97.5%.[5][10] Its major active metabolite, ACP-5862, is also highly protein-bound at 98.6%.[10] In vitro studies show that acalabrutinib binds to human serum albumin and alpha-1-acid glycoprotein.[5] The mean blood-to-plasma ratio is approximately 0.7 to 0.8, indicating that it distributes preferentially in plasma.[5][10]

Metabolism and Excretion

Acalabrutinib is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes.[5][10][11] Its major active metabolite, ACP-5862, is formed through CYP3A-mediated oxidation and has a geometric mean exposure (AUC) that is approximately 2 to 3 times higher than the parent drug.[5][9][10][11]

The elimination of acalabrutinib is rapid, with a median terminal half-life of about 0.9 to 2.1 hours.[5][12][13] In contrast, its active metabolite, ACP-5862, has a longer half-life of approximately 6.9 hours, contributing to sustained pharmacodynamic activity.[5][12] Following a single radiolabeled dose, the majority of the dose is recovered in the feces (84%) and a smaller portion in the urine (12%).[4][5][12] Metabolic clearance is the primary route of elimination, with less than 2% of the dose excreted as unchanged acalabrutinib.[6][12]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters for acalabrutinib and its active metabolite ACP-5862 are summarized below.

| Parameter | Acalabrutinib | ACP-5862 (Active Metabolite) | Reference |

| Absolute Bioavailability | 25% | - | [4][5][6] |

| Tmax (median) | 0.5 - 1.0 hours | 0.75 hours | [5][10][13] |

| Terminal Half-life (t½) | 0.9 - 2.1 hours | ~6.9 hours | [5][6][12][13] |

| Apparent Oral Clearance (CL/F) | 159 - 169 L/hr | 21.9 L/hr | [5][14] |

| Volume of Distribution (Vss) | ~34 L | 38.5 L (Central) | [5][6][14] |

| Plasma Protein Binding | ~97.5% | ~98.6% | [5][10] |

| Blood-to-Plasma Ratio | 0.7 - 0.8 | 0.7 | [5][10] |

| AUC Ratio (Metabolite/Parent) | - | ~2-3 fold higher | [5][9][10][11] |

Acalabrutinib Metabolism

The biotransformation of acalabrutinib is extensive and critical to its clearance and overall pharmacological profile.

Metabolic Pathways and Key Enzymes

Acalabrutinib is predominantly metabolized by CYP3A enzymes, with minor contributions from glutathione (B108866) conjugation and amide hydrolysis.[4][10] In vitro studies using human hepatocytes indicated that CYP-mediated pathways account for approximately 79% of its metabolism, with CYP3A enzymes being responsible for about 90% of that transformation.[15] The primary metabolic route is the oxidation of the pyrrolidine (B122466) ring, which produces the major active metabolite, ACP-5862.[4][16] While acalabrutinib is a substrate for CYP3A, it is only a weak inhibitor of CYP3A, CYP2C8, and CYP2C9 in vitro.[15] It has shown weak inhibitory effects on UDP-glucuronosyltransferase (UGT) isoforms, suggesting a low risk of clinically significant UGT-mediated drug-drug interactions.[17]

Major Active Metabolite: ACP-5862

ACP-5862 is the most significant circulating metabolite of acalabrutinib.[11] It is also a covalent inhibitor of BTK, though it is approximately 50% less potent than the parent compound.[5][10][11][16] Given its 2- to 3-fold higher plasma exposure and longer half-life, ACP-5862 is considered to contribute significantly to the overall clinical efficacy and safety of acalabrutinib.[9][15] Further metabolism of ACP-5862 is also primarily mediated by CYP3A enzymes.[15]

Drug-Drug Interaction Potential

Given its reliance on CYP3A for clearance, acalabrutinib's exposure is sensitive to co-administration with strong CYP3A modulators.

-

Strong CYP3A Inhibitors (e.g., itraconazole, ketoconazole) can significantly increase acalabrutinib concentrations, necessitating dose reduction or temporary interruption of therapy.[15][18][19]

-

Strong CYP3A Inducers (e.g., rifampicin, carbamazepine) can substantially decrease acalabrutinib concentrations, potentially reducing efficacy and requiring a dose increase.[15][18][19]

-

Moderate CYP3A Inhibitors (e.g., fluconazole) have a lesser effect, and dose adjustments may not be required.[20][21]

Metabolic Profile Summary

| Feature | Description | Reference |

| Primary Metabolic Enzymes | CYP3A4 / CYP3A5 | [5][9][10][11] |

| Minor Metabolic Pathways | Glutathione Conjugation, Amide Hydrolysis | [4][10] |

| Major Active Metabolite | ACP-5862 | [5][10][11][12] |

| Metabolite Formation | CYP3A-mediated oxidation of the pyrrolidine ring | [4][16] |

| Metabolite Potency | ~50% less potent than acalabrutinib for BTK inhibition | [5][10][11][16] |

Mechanism of Action: BTK Signaling Pathway

Acalabrutinib and its active metabolite, ACP-5862, function by irreversibly inhibiting BTK, a critical signaling enzyme in B-cells. They form a covalent bond with a cysteine residue (Cys481) in the BTK active site.[3][11] This action blocks downstream signaling necessary for B-cell proliferation, trafficking, and survival.[5][11] Acalabrutinib is more selective for BTK than the first-generation inhibitor ibrutinib (B1684441), with minimal off-target activity against other kinases like EGFR, TEC, and ITK, which may contribute to its distinct tolerability profile.[1][20][22]

Caption: Acalabrutinib covalently inhibits BTK, blocking the B-Cell Receptor signaling cascade.

Key Experimental Methodologies

The characterization of acalabrutinib's bioavailability and metabolism has been supported by several key experimental studies.

In Vivo Human ADME and Bioavailability Study

A pivotal study to define the clinical ADME properties and absolute bioavailability of acalabrutinib involved the administration of a radiolabeled ([14C]) microtracer dose to healthy subjects.[4]

Protocol Summary:

-

Study Design: An open-label, single-dose study in healthy adult subjects.

-

Dosing: Subjects received a single 100 mg oral dose of acalabrutinib containing a [14C] microtracer. For bioavailability assessment, a concomitant intravenous (IV) infusion of [14C]-acalabrutinib was administered.[4]

-

Sample Collection: Serial blood, plasma, urine, and feces samples were collected at predefined intervals post-dose.

-

Analysis:

-

Total radioactivity in all matrices was measured using liquid scintillation counting to determine mass balance and excretion routes.

-

Plasma samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of unchanged acalabrutinib and its metabolites.[4]

-

Absolute bioavailability was calculated by comparing the AUC from the oral dose to the AUC from the IV dose.

-

Caption: Workflow for a human [14C] microtracer study to determine ADME properties.

In Vitro Metabolism Studies

To identify the enzymes responsible for acalabrutinib's metabolism, in vitro experiments are conducted using human-derived systems.[15][23]

Protocol Summary:

-

System: Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes.[23]

-

Incubation: Acalabrutinib (at a specified concentration, e.g., 1 µM) is incubated with the enzyme system in a buffer at 37°C.[23]

-

Cofactor: The reaction is initiated by adding a co-factor, typically NADPH, which is required for CYP enzyme activity.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates proteins.

-

Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent drug over time. The rate of depletion is used to calculate parameters like in vitro half-life and intrinsic clearance.[23]

-

Reaction Phenotyping: To identify specific enzymes, the experiment is repeated with selective chemical inhibitors of CYP isoforms or using individual recombinant CYP enzymes.

Bioanalytical Quantification in Plasma

Accurate quantification of acalabrutinib and ACP-5862 in biological matrices is essential for pharmacokinetic analysis. A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard.[16][24]

Protocol Summary:

-

Sample Preparation:

-

An aliquot of human plasma (e.g., 100 µL) is transferred to a clean tube.

-

An internal standard (typically a deuterated version of acalabrutinib and its metabolite) is added to correct for extraction variability.[24]

-

Extraction: Liquid-liquid extraction is performed by adding an immiscible organic solvent (e.g., methyl tertiary butyl ether).[24] The mixture is vortexed and centrifuged to separate the layers.

-

The organic layer containing the analytes is transferred and evaporated to dryness under nitrogen.

-

The residue is reconstituted in the mobile phase for injection.

-

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18) is used for separation.[24]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[24]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for acalabrutinib, ACP-5862, and their internal standards.[24]

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the analytes in the unknown samples. The nominal range of quantitation for acalabrutinib is typically 1-1000 ng/mL.[16][25]

-

Caption: General workflow for the bioanalytical quantification of Acalabrutinib by LC-MS/MS.

Conclusion

This compound possesses a pharmacokinetic profile characterized by rapid absorption, extensive CYP3A-mediated metabolism, and fast elimination. Its major active metabolite, ACP-5862, has a significantly higher exposure and longer half-life, contributing substantially to the overall pharmacologic effect. The drug's bioavailability is moderate and can be influenced by gastric pH, a factor addressed by formulation development. A thorough understanding of its metabolic pathways is crucial for managing potential drug-drug interactions with CYP3A modulators. The robust experimental methodologies outlined herein have been fundamental in defining this profile, providing the critical data necessary for its successful clinical development and application.

References

- 1. tandfonline.com [tandfonline.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioavailability, Biotransformation, and Excretion of the Covalent Bruton Tyrosine Kinase Inhibitor Acalabrutinib in Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Assessment of ethnic differences in pharmacokinetics and clinical responses of acalabrutinib between Chinese and White patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP‐5862, in patients with B‐cell malignancies and in healthy subjects using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the Pharmacokinetics and Safety of a Single Dose of Acalabrutinib in Subjects With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of the drug-drug interactions potential of ibrutinib and acalabrutinib via inhibition of UDP-glucuronosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. reference.medscape.com [reference.medscape.com]

- 19. Calquence Interactions: Other Medications, Alcohol, and More [healthline.com]

- 20. drugs.com [drugs.com]

- 21. Acalabrutinib CYP3A-mediated drug-drug interactions: Clinical evaluations and physiologically based pharmacokinetic modelling to inform dose adjustment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An Ultrafast UPLC-MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

(R)-Acalabrutinib BTK occupancy and pharmacokinetics

An In-depth Technical Guide: (R)-Acalabrutinib BTK Occupancy and Pharmacokinetics

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Acalabrutinib (B560132) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2][3] As a targeted therapy, its efficacy is intrinsically linked to its ability to engage and inhibit its molecular target, BTK. This document provides a detailed technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD), specifically BTK occupancy, of this compound. Understanding these core parameters is critical for optimizing dosing strategies and elucidating the drug's mechanism of action and clinical activity.

Mechanism of Action

Acalabrutinib functions by irreversibly inhibiting BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][4] This pathway is essential for the proliferation, survival, and migration of both normal and malignant B-cells.[2][5] Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[1][6] By blocking BTK, acalabrutinib effectively shuts down downstream signaling cascades, including the NF-κB and PI3K pathways, which ultimately induces apoptosis and inhibits the growth of cancer cells.[1][4][5]

A key feature of acalabrutinib is its high selectivity for BTK. Compared to the first-generation inhibitor ibrutinib, acalabrutinib exhibits minimal off-target activity against other kinases such as EGFR, ITK, and TEC.[7][8][9] This enhanced selectivity is believed to contribute to its improved tolerability profile.[1][5]

References

- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Acalabrutinib Monograph for Professionals - Drugs.com [drugs.com]

(R)-Acalabrutinib's Molecular Dance with the BTK Kinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core molecular interactions between (R)-Acalabrutinib and the Bruton's tyrosine kinase (BTK) domain. Acalabrutinib (B560132), a second-generation BTK inhibitor, has demonstrated significant clinical efficacy in the treatment of B-cell malignancies.[1] Its high selectivity and potent, covalent inhibition of BTK are central to its therapeutic success.[1] This document provides a comprehensive overview of the binding kinetics, structural interactions, and the experimental methodologies used to elucidate these critical molecular events.

Mechanism of Action: Covalent and Selective Inhibition

Acalabrutinib is a potent and highly selective covalent inhibitor of BTK.[1] Its mechanism of action involves the formation of an irreversible covalent bond with a specific cysteine residue, Cys481, located in the ATP-binding pocket of the BTK kinase domain.[2][3] This covalent interaction is mediated by acalabrutinib's reactive butynamide group.[4] By permanently occupying the ATP-binding site, acalabrutinib effectively blocks the kinase activity of BTK, thereby disrupting the B-cell receptor (BCR) signaling pathway that is crucial for the proliferation and survival of malignant B-cells.[5][6]

The selectivity of acalabrutinib is a key differentiator from the first-generation BTK inhibitor, ibrutinib (B1684441).[7] Kinome profiling has shown that acalabrutinib exhibits minimal off-target activity against other kinases, which is thought to contribute to its favorable safety profile.[8][9]

Quantitative Analysis of Acalabrutinib-BTK Interaction

The interaction between acalabrutinib and the BTK kinase domain has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative perspective on its potency and selectivity.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (BTK) | 5.1 nM | Biochemical assay | [4] |

| IC₅₀ (BTK) | 1.5 nM (Ibrutinib for comparison) | Biochemical assay | [4] |

| kinact/KI (BTK) | 30,000 M⁻¹s⁻¹ | Biochemical potency for BTK inactivation | [10] |

| BTK Occupancy | ≥ 95% | In peripheral blood mononuclear cells with 100 mg twice daily dosing | [11] |

Table 1: Potency and Kinetics of Acalabrutinib against BTK

| Kinase | Acalabrutinib Inhibition (>65% at 1µM) | Ibrutinib Inhibition (>65% at 1µM) | Zanubrutinib (B611923) Inhibition (>65% at 1µM) | Reference |

| BTK | Yes | Yes | Yes | [8][9] |

| TEC | No | Yes | Yes | [8][9] |

| ITK | No | Yes | Yes | [8][9] |

| EGFR | No | Yes | No | [8][9] |

| Other Off-Target Kinases | Minimal | Numerous | Some | [8][9] |

Table 2: Kinase Selectivity Profile of Acalabrutinib Compared to Other BTK Inhibitors

Structural Insights into the Acalabrutinib-BTK Complex

The crystal structure of the BTK kinase domain in complex with acalabrutinib has been determined, providing atomic-level details of their interaction.[12][13][14] These structural studies confirm that acalabrutinib binds within the ATP-binding pocket and forms a covalent bond with Cys481.[2][15] The structure reveals that acalabrutinib stabilizes the kinase domain in an inactive conformation, with the C-helix in an 'out' position.[15]

Key interactions observed in the crystal structure include:

-

Covalent Bond: The butynamide moiety of acalabrutinib forms a covalent linkage with the thiol group of Cys481.[2]

-

Hydrogen Bonds: Acalabrutinib forms several hydrogen bonds with residues in the kinase domain, contributing to its binding affinity.[15]

-

Hydrophobic Interactions: The inhibitor is further stabilized by hydrophobic and aromatic stacking interactions with residues such as Trp30 and Tyr70.[15]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of acalabrutinib's interaction with the BTK kinase domain.

Kinase Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) of acalabrutinib against BTK and other kinases is a critical measure of its potency and selectivity. A common method is the LanthaScreen™ Eu Kinase Binding Assay .

-

Reagents:

-

Recombinant BTK kinase domain.

-

Eu-labeled anti-tag antibody (e.g., anti-GST).

-

Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).

-

Acalabrutinib (serially diluted).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

-

Procedure:

-

Acalabrutinib is serially diluted in DMSO and then into the assay buffer.

-

The BTK enzyme, Eu-labeled antibody, and acalabrutinib are combined in a 384-well plate and incubated.

-